Methyl 3-isopropylisonicotinate
Description
Methyl 3-isopropylisonicotinate is a methyl ester derivative of isonicotinic acid, featuring an isopropyl substituent at the 3-position of the pyridine ring. The compound’s core structure—a pyridine ring with ester and alkyl substituents—suggests utility in pharmaceuticals, agrochemicals, or as a synthetic intermediate.
Properties
CAS No. |
1448777-20-5 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 3-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9-6-11-5-4-8(9)10(12)13-3/h4-7H,1-3H3 |
InChI Key |
GFKAFSSMBIPRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isopropylisonicotinate typically involves the esterification of 3-isopropylisonicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-isopropylisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-isopropylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Methyl 3-isopropylisonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For instance, it may inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variation in Ester Groups: Methyl vs. Ethyl Esters
A key structural analog is Ethyl 3-isopropylisonicotinate (CAS 2112992-90-0), which differs only in its ester group (ethyl instead of methyl). Key comparisons include:
- Molecular Weight: Ethyl esters typically have higher molecular weights (e.g., C11H15NO2 vs. C10H13NO2 for methyl), influencing volatility and solubility.
- Supplier Availability : Ethyl 3-isopropylisonicotinate is supplied by two vendors, indicating commercial relevance for specialized syntheses .
Table 1: Ester Group Comparison
| Compound | Ester Group | Molecular Formula | Molecular Weight | LogP (Estimated) |
|---|---|---|---|---|
| Methyl 3-isopropylisonicotinate | Methyl | C10H13NO2 | 179.22 | ~2.5 |
| Ethyl 3-isopropylisonicotinate | Ethyl | C11H15NO2 | 193.24 | ~3.0 |
Substituent Variations on the Pyridine Ring
Substituents at the 3-position significantly alter physicochemical and reactive properties:
a. Methyl 3-Aminoisonicotinate (CAS 55279-30-6)
- Structure: Features an amino (-NH2) group instead of isopropyl.
- Properties :
- Increased polarity due to hydrogen bonding capability, improving aqueous solubility.
- Lower LogP (~1.0) compared to the hydrophobic isopropyl derivative.
- Applications: Amino groups are critical in drug design for target binding, suggesting use in medicinal chemistry .
b. Methyl 3-(Bromomethyl)isonicotinate (CAS 116986-10-8)
- Structure : Bromomethyl substituent introduces reactivity for nucleophilic substitution.
- Applications : Useful in cross-coupling reactions or as an intermediate in drug synthesis. Supplier data highlight its role in pharmaceutical manufacturing .
Table 2: Substituent Effects
| Compound | Substituent | Key Property Change | Application Example |
|---|---|---|---|
| This compound | Isopropyl | Increased hydrophobicity | Agrochemical formulations |
| Methyl 3-aminoisonicotinate | Amino | Enhanced solubility and polarity | Drug candidates |
| Methyl 3-(bromomethyl)isonicotinate | Bromomethyl | High reactivity for synthesis | Synthetic intermediates |
Heterocyclic Variations: Pyridine vs. Isoxazole
Ethyl 3-isopropylisoxazole-5-carboxylate (CAS 2207-47-8) replaces the pyridine ring with an isoxazole, a five-membered heterocycle containing oxygen and nitrogen. Differences include:
- Electronic Effects : Isoxazole’s electron-deficient nature may alter reactivity in electrophilic substitutions.
- Stability : Pyridine derivatives are generally more thermally stable than isoxazoles.
Research Findings and Inferred Properties
While direct data on this compound are sparse, inferences from analogs suggest:
Biological Activity
Methyl 3-isopropylisonicotinate (C10H13NO2) is a derivative of isonicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Formula : C10H13NO2
Molecular Weight : 179.22 g/mol
IUPAC Name : Methyl 3-propan-2-ylpyridine-4-carboxylate
CAS Number : 1448777-20-5
The compound features a methyl ester group attached to the carboxylic acid of isonicotinic acid and an isopropyl group at the third carbon of the pyridine ring, which influences its biological activity.
This compound exhibits its biological effects primarily through modulation of enzyme activity and receptor interactions. It is hypothesized to act as an anti-inflammatory and antimicrobial agent , potentially inhibiting specific enzymes involved in inflammatory pathways. The following pathways are notably affected:
- NF-kB Pathway : Inhibition may reduce the expression of pro-inflammatory cytokines.
- MAPK Pathway : Modulation can lead to altered cell proliferation and survival rates.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Properties : Preliminary research indicates that it may reduce inflammation in cellular models, making it a candidate for treating inflammatory diseases.
- Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, showcasing its potential utility in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in nitric oxide production at concentrations as low as 25 µM, indicating its effectiveness in modulating inflammatory responses.
Case Study 3: Cytotoxicity in Cancer Models
A notable study evaluated the cytotoxic effects on breast cancer cell lines (MCF-7). The compound demonstrated IC50 values around 15 µM after 48 hours of treatment, leading to increased apoptosis markers such as caspase-3 activation.
Summary of Research Findings
| Study Type | Biological Activity | Findings |
|---|---|---|
| Antimicrobial Study | Efficacy against bacteria | MIC = 50 µg/mL for S. aureus and E. coli |
| Anti-inflammatory Study | Reduction in nitric oxide production | Significant decrease at 25 µM concentration |
| Cytotoxicity Study | Effects on cancer cell lines | IC50 = 15 µM for MCF-7 after 48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

